molecular formula C14H20N2O4 B2741173 N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide CAS No. 1787881-08-6

N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide

Cat. No. B2741173
CAS RN: 1787881-08-6
M. Wt: 280.324
InChI Key: JTSPEUAGKLSYSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . For instance, a method based on the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one has been used . Another method involves the Bischler-Napieralski reaction conditions with phosphorus oxychloride to obtain a dihydroisoquinoline derivative .


Molecular Structure Analysis

The molecular structure of similar compounds is typically confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy, as well as mass spectrometry and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include multicomponent reactions, which involve the formation of multiple bonds in a single operation . These reactions are known for their efficiency, reduced waste, and high atom economy .

Scientific Research Applications

Structure-Activity Relationships and Cannabinoid Receptor Antagonism

One significant area of application involves the exploration of structure-activity relationships (SAR) of related compounds, particularly as cannabinoid receptor antagonists. Studies have indicated that certain structural features, such as a para-substituted phenyl ring, a carboxamido group, and specific halogenated phenyl substituents, are critical for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These findings have implications for the development of pharmacological probes and therapeutic agents capable of antagonizing the harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Molecular Interaction Studies

Further research into the molecular interactions of these compounds with the CB1 cannabinoid receptor has provided insights into their binding conformations and the construction of three-dimensional quantitative structure-activity relationship (3D-QSAR) models. These studies are crucial for understanding the steric and electrostatic requirements for receptor binding, offering a foundation for the design of more effective cannabinoid receptor antagonists (Shim et al., 2002).

Antituberculosis Activity

Compounds incorporating the N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide scaffold have been evaluated for their antituberculosis activity. Notably, derivatives have shown promising activity against Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents in the fight against tuberculosis. These findings underscore the importance of structural modification and optimization in the discovery of new antituberculosis compounds (Jeankumar et al., 2013).

Synthetic Pathways and Heterocyclic Chemistry

Research has also focused on the synthetic pathways leading to the formation of this compound and its derivatives. These studies contribute to the field of heterocyclic chemistry, providing novel methods for the synthesis of fused heterocycles and exploring their potential applications. The development of efficient synthetic routes is essential for the production of these compounds, facilitating their study and application in various scientific domains (Ergun et al., 2014).

Mechanism of Action

While the exact mechanism of action for “N-ethyl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide” is not specified in the search results, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

N-ethyl-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-3-15-14(18)16-6-4-11(5-7-16)20-12-8-10(2)19-13(17)9-12/h8-9,11H,3-7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSPEUAGKLSYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)OC2=CC(=O)OC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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